molecular formula C4H2BrNO2S B183354 2-Bromo-3-nitrothiophene CAS No. 2161-96-8

2-Bromo-3-nitrothiophene

Cat. No.: B183354
CAS No.: 2161-96-8
M. Wt: 208.04 g/mol
InChI Key: BWMCPPKGEXBKSY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrothiophene is an organic compound with the molecular formula C4H2BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

2-Bromo-3-nitrothiophene is a type of thiophene derivative . Thiophene derivatives are known to interact with a variety of biological targets, including various enzymes and receptors.

Mode of Action

The mode of action of this compound is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the bromine atom . This reaction can result in the formation of covalent bonds with biological targets, potentially altering their function.

Pharmacokinetics

Its lipophilicity suggests it may have good absorption and distribution characteristics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its electrosorption on a gold electrode has been studied, suggesting that it may interact with metal surfaces in its environment . Additionally, its UV-Vis spectrum indicates that its spectral properties may be influenced by the surrounding conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrothiophene can be synthesized through several methods. One common approach involves the bromination of 3-nitrothiophene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, ethanol).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Major Products:

    Substitution: 2-substituted-3-nitrothiophenes.

    Reduction: 2-Bromo-3-aminothiophene.

    Oxidation: 2-Bromo-3-nitrosulfoxide or sulfone derivatives.

Scientific Research Applications

2-Bromo-3-nitrothiophene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

2-Bromo-3-nitrothiophene can be compared with other thiophene derivatives, such as:

    2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of a nitro group, leading to different reactivity and applications.

    2-Nitrothiophene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.

    3-Bromo-2-nitrothiophene:

Uniqueness: The combination of the bromine and nitro groups in this compound provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various reactions and form diverse products highlights its importance in both academic research and industrial applications.

Properties

IUPAC Name

2-bromo-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMCPPKGEXBKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360912
Record name 2-bromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-96-8
Record name 2-bromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?

A1: The high reactivity of this compound in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

Q2: How do different solvents affect the SNAr reactions involving this compound?

A2: Studies have shown that the rate of SNAr reactions with this compound is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []

Q3: Can computational chemistry provide insights into the mechanism of these reactions?

A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving this compound. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []

Q4: How does the structure of the nucleophile affect the reaction with this compound?

A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with this compound and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.

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